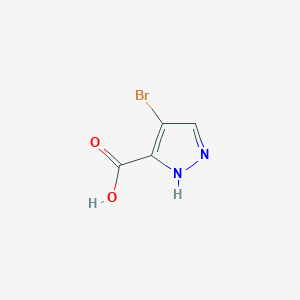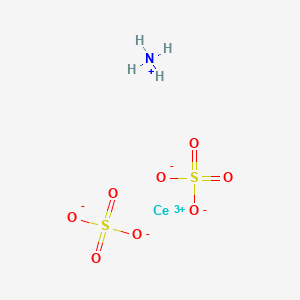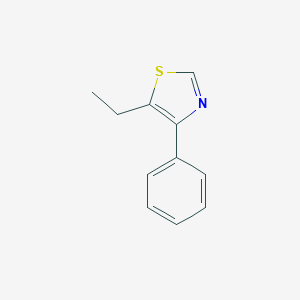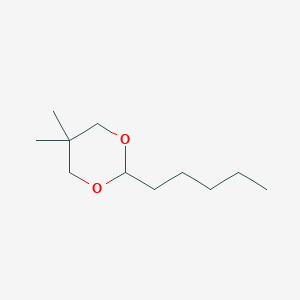
5,5-Dimethyl-2-pentyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-pentyl-1,3-dioxane is a chemical compound that is commonly used in scientific research. This compound is a member of the dioxane family and has a unique chemical structure that makes it useful for a variety of applications. In
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-pentyl-1,3-dioxane is not fully understood. However, it is believed that this compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in a variety of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
5,5-Dimethyl-2-pentyl-1,3-dioxane has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. This can affect the metabolism of drugs and other compounds in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,5-Dimethyl-2-pentyl-1,3-dioxane in lab experiments is its ability to act as a solvent for a variety of compounds. This makes it useful in the synthesis of new drugs and in the study of drug metabolism. However, one limitation of this compound is its potential toxicity. Care must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are many future directions for the use of 5,5-Dimethyl-2-pentyl-1,3-dioxane in scientific research. One area of interest is the study of its interactions with enzymes and other proteins in the body. This could lead to the development of new drugs and treatments for a variety of diseases. Another area of interest is the use of this compound in the study of drug metabolism and drug interactions. This could lead to a better understanding of how drugs are metabolized in the body and how they interact with other drugs.
Conclusion:
In conclusion, 5,5-Dimethyl-2-pentyl-1,3-dioxane is a chemical compound that has many scientific research applications. Its unique chemical structure and properties make it useful in the synthesis of new drugs and in the study of drug metabolism. While there are some limitations to its use in lab experiments, the potential benefits of using this compound in scientific research are significant. As research in this area continues, it is likely that new applications and uses for 5,5-Dimethyl-2-pentyl-1,3-dioxane will be discovered.
Méthodes De Synthèse
The synthesis method of 5,5-Dimethyl-2-pentyl-1,3-dioxane involves the reaction of 2-pentanone with paraformaldehyde in the presence of a catalyst. The reaction yields 5,5-Dimethyl-2-pentyl-1,3-dioxane as a colorless liquid with a boiling point of 195-197°C.
Applications De Recherche Scientifique
5,5-Dimethyl-2-pentyl-1,3-dioxane has a wide range of scientific research applications. It is commonly used as a solvent in organic chemistry and as a reagent in the synthesis of other compounds. This compound is also used in the development of new drugs and in the study of drug metabolism.
Propriétés
Numéro CAS |
13273-89-7 |
|---|---|
Nom du produit |
5,5-Dimethyl-2-pentyl-1,3-dioxane |
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
5,5-dimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-10-12-8-11(2,3)9-13-10/h10H,4-9H2,1-3H3 |
Clé InChI |
CGNHGBLPANXVRL-UHFFFAOYSA-N |
SMILES |
CCCCCC1OCC(CO1)(C)C |
SMILES canonique |
CCCCCC1OCC(CO1)(C)C |
Autres numéros CAS |
13273-89-7 |
Synonymes |
5,5-dimethyl-2-pentyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




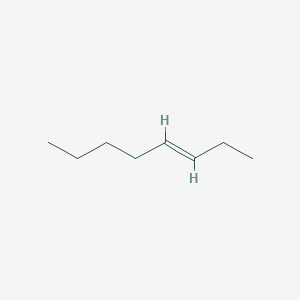

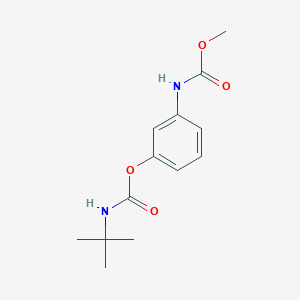
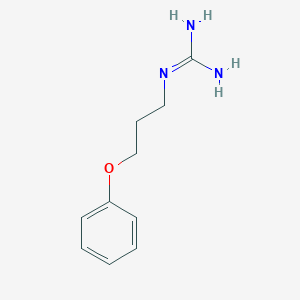
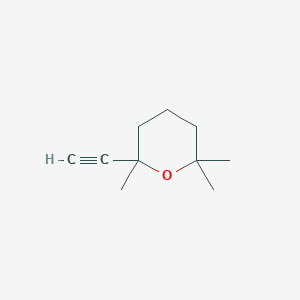
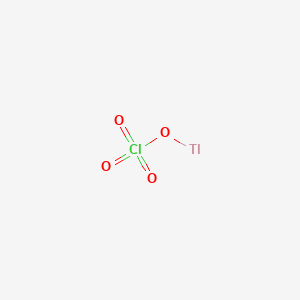
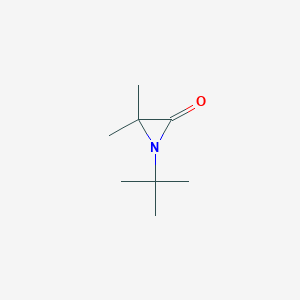

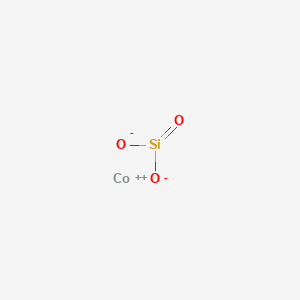
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
